2-(Methoxymethyl)-6-methylmorpholine 2-(Methoxymethyl)-6-methylmorpholine
Brand Name: Vulcanchem
CAS No.: 1339925-33-5
VCID: VC2847628
InChI: InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3
SMILES: CC1CNCC(O1)COC
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

2-(Methoxymethyl)-6-methylmorpholine

CAS No.: 1339925-33-5

Cat. No.: VC2847628

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Methoxymethyl)-6-methylmorpholine - 1339925-33-5

Specification

CAS No. 1339925-33-5
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name 2-(methoxymethyl)-6-methylmorpholine
Standard InChI InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3
Standard InChI Key YJYOZGVMEGKXIU-UHFFFAOYSA-N
SMILES CC1CNCC(O1)COC
Canonical SMILES CC1CNCC(O1)COC

Introduction

Chemical Structure and Fundamental Properties

2-(Methoxymethyl)-6-methylmorpholine is characterized by a six-membered heterocyclic morpholine ring containing both nitrogen and oxygen atoms, with two key substituents: a methoxymethyl group at position 2 and a methyl group at position 6. This structure confers unique chemical and physical properties to the compound .

Structural Identifiers and Molecular Data

The compound has the following identifiers and molecular characteristics:

ParameterValue
CAS Number1339925-33-5
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
SMILES NotationCC1CNCC(O1)COC
InChIInChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3
InChIKeyYJYOZGVMEGKXIU-UHFFFAOYSA-N
AppearanceLiquid
Storage RecommendationRoom Temperature

The structural configuration of 2-(Methoxymethyl)-6-methylmorpholine includes a morpholine ring with its characteristic nitrogen and oxygen atoms positioned at opposite points within the six-membered ring. The methoxymethyl group (-CH₂OCH₃) at position 2 and methyl group (-CH₃) at position 6 create a unique electronic distribution and steric profile that influences the compound's reactivity and applications .

Stereochemistry

An important aspect of 2-(Methoxymethyl)-6-methylmorpholine is its stereochemistry. The compound possesses two stereogenic centers at positions 2 and 6 of the morpholine ring, resulting in potential stereoisomers. The specific stereoisomer (2S,6S)-2-(Methoxymethyl)-6-methylmorpholine has been documented with a purity of 95% and is noted for its applications as a building block in organic synthesis.

Physical and Chemical Properties

Physical Characteristics

2-(Methoxymethyl)-6-methylmorpholine exists as a liquid at room temperature. Its physical properties are influenced by both the morpholine core structure and the specific substituent groups. The methoxymethyl group contributes to the compound's solubility profile, while the methyl substituent affects its boiling point and viscosity characteristics .

The compound exhibits predicted collision cross-section values that are relevant for analytical investigations, particularly in mass spectrometry applications, as demonstrated by similar morpholine derivatives .

Chemical Reactivity

The reactivity of 2-(Methoxymethyl)-6-methylmorpholine is predominantly determined by:

  • The nucleophilic nitrogen atom within the morpholine ring

  • The ether functionality in both the ring structure and the methoxymethyl group

  • The steric effects generated by the methyl and methoxymethyl substituents

These structural features enable the compound to participate in various chemical transformations, including nucleophilic substitutions, coordination with metal centers, and hydrogen bonding interactions .

Synthetic ParameterTypical Conditions
Reaction MediumMethanol or other polar solvents
CatalystBasic conditions (e.g., sodium hydroxide)
Temperature50-80°C
Reaction Time12-24 hours
PurificationExtraction, chromatography
Hazard TypeClassificationCodeDescription
Skin ContactSkin IrritationH315Causes skin irritation
Eye ContactSerious Eye DamageH318Causes serious eye damage
RespiratoryRespiratory IrritationH335May cause respiratory irritation
Precautionary StatementCodeRecommended Action
PreventionP261, P264, P271, P280Avoid breathing vapors; Wash hands thoroughly; Use only outdoors or in well-ventilated areas; Wear protective gloves/clothing/eye protection
ResponseP302+P352, P304+P340, P305+P351+P338IF ON SKIN: Wash with plenty of water; IF INHALED: Remove person to fresh air; IF IN EYES: Rinse cautiously with water
StorageP403+P233, P405Store in well-ventilated place; Keep container tightly closed; Store locked up
DisposalP501Dispose of contents/container according to local regulations

Related Compounds and Comparative Analysis

Similar Morpholine Derivatives

Several related compounds provide context for understanding 2-(Methoxymethyl)-6-methylmorpholine and its potential applications:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
(2R)-2-(Methoxymethyl)morpholine hydrochloride141196-39-6C₆H₁₄ClNO₂167.63R-configuration, HCl salt, no methyl at position 6
(2S)-2-(Methoxymethyl)morpholine157791-20-3C₆H₁₃NO₂131.17S-configuration, no methyl at position 6
(S)-2-(Methoxymethyl)morpholine hydrochloride141196-38-5C₆H₁₄ClNO₂167.63S-configuration, HCl salt, no methyl at position 6
2-(Methoxymethyl)-2-methylmorpholineN/AC₇H₁₅NO₂145.20Both methoxymethyl and methyl groups at position 2

This comparison illustrates the structural diversity within the family of methoxymethyl-substituted morpholines and highlights the unique positioning of substituents in 2-(Methoxymethyl)-6-methylmorpholine .

Compound ClassBiological ActivityEffective Concentration RangeReference
Morpholine derivativesAnticancer (against melanoma)IC₅₀ = 10.7 μM
Morpholine derivativesAnticancer (against glioblastoma)IC₅₀ = 9.9 μM
Morpholine derivativesAnticancer (against leukemia)IC₅₀ = 7.0 μM
Morpholine derivativesNeuroprotective effectsNanomolar range

These findings suggest potential areas for investigation regarding the biological activity of 2-(Methoxymethyl)-6-methylmorpholine.

Analytical Methods and Characterization

Spectroscopic Analysis

For morpholine derivatives like 2-(Methoxymethyl)-6-methylmorpholine, several analytical techniques are commonly employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • X-ray Crystallography (for solid derivatives)

Predicted collision cross-section data for related morpholine compounds indicates that 2-(Methoxymethyl)-6-methylmorpholine would have characteristic mass spectrometry profiles with specific adducts :

Adduct TypeExpected m/z RangePredicted CCS Range (Ų)
[M+H]⁺~146~131-133
[M+Na]⁺~168~140-143
[M+NH₄]⁺~163~138-140
[M-H]⁻~144~132-134

Future Research Directions

Areas for Further Investigation

Given the limited specific documentation on 2-(Methoxymethyl)-6-methylmorpholine, several research directions warrant exploration:

  • Development of efficient and stereoselective synthesis methods

  • Comprehensive physicochemical characterization

  • Evaluation of potential biological activities, particularly in comparison to related morpholine derivatives

  • Investigation of applications in pharmaceutical chemistry and organic synthesis

  • Exploration of its potential as a building block for more complex molecular structures

Technological Applications

The structural features of 2-(Methoxymethyl)-6-methylmorpholine suggest potential applications in:

  • Asymmetric catalysis, leveraging its stereochemical properties

  • Development of novel pharmaceutical agents

  • Material science applications, particularly in polymers containing heterocyclic units

  • Use as a ligand in coordination chemistry and organometallic compounds

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